NAE Enzyme Selectivity Profile: >300-Fold Discrimination Over Closely Related E1 Enzymes UAE, SAE, UBA6, and ATG7
Pevonedistat (2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid) inhibits NAE with an IC₅₀ of 4.7 nM (or 4 nM depending on assay conditions) while exhibiting markedly higher IC₅₀ values against the closely related E1 enzymes UAE (1.5 µM), SAE (8.2 µM), UBA6 (1.8 µM), and ATG7 (>10 µM) [1]. This translates to selectivity ratios of approximately 319-fold over UAE, 1,745-fold over SAE, 383-fold over UBA6, and >2,127-fold over ATG7. In contrast, comparator 'compound 1' from the 2010 series is an equipotent inhibitor of NAE, UAE, and SAE with IC₅₀ values of 5 nM across all three enzymes, demonstrating zero discrimination [2]. ABP1 (2013) is described as a nonselective covalent E1 inhibitor that decreases Ub, NEDD8, SUMO1/2/3, and Ufm1 conjugates indiscriminately [2]. This high discrimination of pevonedistat for NAE over other E1 enzymes is critical for minimizing off-target effects on the broader ubiquitin and SUMO pathways [3].
| Evidence Dimension | Selectivity over related E1 enzymes (ratio of IC₅₀ for off-target enzyme / IC₅₀ for NAE) |
|---|---|
| Target Compound Data | NAE IC₅₀ = 4.7 nM; UAE IC₅₀ = 1,500 nM (319×); SAE IC₅₀ = 8,200 nM (1,745×); UBA6 IC₅₀ = 1,800 nM (383×); ATG7 IC₅₀ > 10,000 nM (>2,127×) |
| Comparator Or Baseline | Compound 1 (2010 series): equipotent inhibitor of NAE, UAE, and SAE (all IC₅₀ = 5 nM, selectivity ratio ≈ 1×); ABP1 (2013): nonselective covalent E1 inhibitor decreasing Ub, NEDD8, SUMO, and Ufm1 conjugates |
| Quantified Difference | Pevonedistat: 319–2,100× selectivity window across E1 enzymes; Comparator compound 1: no measurable selectivity (1×); ABP1: nonselective pan-E1 |
| Conditions | Purified enzyme assays using recombinant NAE, UAE (UBA1), SAE (SAE1/UBA2 heterodimer), UBA6, and ATG7; NEDD8-Ubc12 adduct formation monitored |
Why This Matters
For researchers studying neddylation-specific biology, pevonedistat's >300-fold selectivity window ensures that observed phenotypes are attributable to NAE/CRL pathway inhibition rather than collateral inhibition of ubiquitination or SUMOylation, which is not achievable with equipotent dual/pan-E1 inhibitors.
- [1] GlpBio. MLN4924 (Pevonedistat) product page: IC₅₀ (NAE) = 4 nM; selectivity over UAE (IC₅₀ = 1.5 µM), SAE (IC₅₀ = 8.2 µM), UBA6 (IC₅₀ = 1.8 µM), ATG7 (IC₅₀ > 10 µM). View Source
- [2] Table 5: Compound ID and biological functions of NAE inhibitors. PMC10526667. Compound 1 (MLN4924) IC₅₀ = 4 nM; Compound 1 (2010) equipotent NAE/UAE/SAE IC₅₀ = 5 nM; ABP1 nonselective E1 inhibitor. View Source
- [3] Soucy TA, Smith PG, Milhollen MA, et al. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature. 2009;458(7239):732-736. View Source
